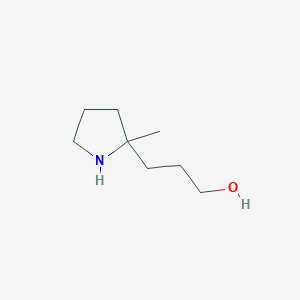

3-(2-Methylpyrrolidin-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(2-methylpyrrolidin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMAVWYKUWGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)- or (S)-2-Methylpyrrolidine Core

A key step in preparing 3-(2-methylpyrrolidin-2-yl)propan-1-ol is the synthesis of the chiral 2-methylpyrrolidine intermediate. According to patent WO2008137087A1, a commercially scalable and safe process involves:

- Hydrogenation of 2-methylpyrroline using a platinum catalyst, preferably 5% Pt-C or platinum (IV) oxide.

- The reaction is carried out in an alcohol solvent mixture of ethanol and methanol (ratio about 2:1 to 3:1 v/v) at ambient temperature.

- The catalyst is removed by filtration after the reaction.

- The product is isolated as (R)- or (S)-2-methylpyrrolidine tartrate salts, with optical purity of at least 50% enantiomeric excess (ee).

- The tartrate salts can be converted to the free amine by reaction with base.

This method provides an efficient route to optically active 2-methylpyrrolidine, which is a crucial building block for the target compound.

Alternative Synthetic Routes via Ester Starting Materials

Recent research (Arkivoc 2024) has developed facile methods to synthesize 3-substituted pyrrolidin-2-ones starting from commercially available esters, which can be adapted for preparing this compound derivatives:

- Starting with esters, a sequence of reactions including nucleophilic addition, ring closure, and reduction steps can be employed to build the pyrrolidine ring substituted at the 3-position.

- This approach allows for flexibility in substituent variation and can be optimized for yield and stereoselectivity.

- The methodology involves mild conditions and avoids harsh reagents, making it suitable for complex molecule synthesis.

Though this method focuses on lactam intermediates, subsequent reduction of the lactam to the corresponding pyrrolidine alcohol can provide the desired compound or its analogs.

Comparative Data Table of Preparation Parameters

| Step/Parameter | Method 1: Hydrogenation of 2-Methylpyrroline (Patent) | Method 2: Nucleophilic Substitution & Reduction | Method 3: Ester-Based Lactam Synthesis (Research) |

|---|---|---|---|

| Starting Material | 2-Methylpyrroline | (R)-2-Methylpyrrolidine + Alkyl halide | Commercial esters |

| Catalyst/Key Reagents | Pt catalyst (5% Pt-C or PtO2), ethanol/methanol mix | n-Butyllithium, BH3-THF | Various reagents for ring closure and reduction |

| Solvent | Ethanol/methanol (2:1 to 3:1 v/v) | THF, inert atmosphere | Not specified (typically organic solvents) |

| Temperature | Ambient | 0 to -20 °C | Mild conditions |

| Optical Purity | ≥50% ee | Maintained during substitution | Dependent on starting ester and conditions |

| Reaction Time | Hours | 10 to 48 hours (for substitution step) | Variable |

| Product Isolation | Filtration, recrystallization | Washing with brine, drying, concentration | Standard organic workup |

| Scalability | Commercially scalable | Moderate scalability | Research scale |

Summary of Research Findings and Practical Notes

- The platinum-catalyzed hydrogenation of 2-methylpyrroline provides a practical and scalable route to chiral 2-methylpyrrolidine, a key intermediate for the target compound.

- Controlled nucleophilic substitution with alkyl halides in THF under low temperatures allows for selective functionalization without racemization.

- Reduction of intermediates with BH3-THF is an effective method to convert ketones or esters into the corresponding alcohols, completing the propanol side chain formation.

- Alternative synthetic routes starting from esters offer flexibility but may require additional steps to achieve the final alcohol functionality.

- Maintaining inert atmosphere and controlling reaction temperature are critical to prevent side reactions and preserve stereochemistry.

- The choice of solvent and catalyst strongly influences reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrrolidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halides or esters.

Scientific Research Applications

3-(2-Methylpyrrolidin-2-yl)propan-1-ol, also known as Hygroline, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, neuropharmacology, and synthetic chemistry.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 143.23 g/mol. Its structure features a pyrrolidine ring, which is known for its ability to participate in various chemical reactions and interactions with biological systems .

Pharmaceutical Development

The compound has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. For instance, it can be used to synthesize ligands for histamine receptors, which are critical in treating conditions like allergies and gastric acid secretion disorders . The processes involved often utilize hydrogenation catalysts, such as platinum on carbon, to facilitate the conversion of simpler precursors into more complex structures that include this compound .

Neuropharmacology

Research indicates that compounds related to this compound may exhibit neuroprotective effects. Studies have shown potential interactions with neurotransmitter systems, suggesting applications in treating neurodegenerative diseases or cognitive impairments . For example, its derivatives have been explored for their ability to modulate serotonin receptors, which play a significant role in mood regulation and anxiety disorders.

Vaccine Development

In immunology, derivatives of this compound have been investigated as haptens in vaccine formulations. The compound can be conjugated with proteins to enhance immune responses against specific antigens, such as nicotine in smoking cessation therapies . This application highlights its versatility beyond traditional medicinal uses.

Synthesis of Complex Molecules

The compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a range of derivatives that can be tailored for specific functions or activities . For instance, it is involved in synthesizing Eletriptan, a drug used for treating migraines, showcasing its importance in pharmaceutical chemistry .

Catalytic Reactions

This compound is also utilized in catalytic reactions where it acts as a ligand or intermediate. Its structural properties enable it to stabilize transition states during reactions, thus improving yields and selectivity in synthetic pathways .

Case Study 1: Synthesis of Eletriptan

A notable case study involves the synthesis of Eletriptan from precursors that include this compound. The process employs specific reaction conditions involving solvents like THF and reagents such as oxalyl chloride to achieve high purity and yield . This showcases the compound's utility in developing clinically relevant pharmaceuticals.

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, researchers have explored the effects of compounds derived from this compound on neurotransmitter systems. These studies demonstrated significant alterations in behavior and cognitive function in animal models treated with these compounds, indicating potential therapeutic applications for cognitive enhancement or neuroprotection .

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and molecular differences between 3-(2-Methylpyrrolidin-2-yl)propan-1-ol and related compounds:

*Note: Exact molecular weight calculated based on formula.

Key Observations :

- Substituent Effects : The 2-methyl group on the pyrrolidine ring may increase lipophilicity compared to unsubstituted analogs like 3-(Pyrrolidin-3-yl)prop-2-en-1-ol, influencing solubility and membrane permeability .

- Functional Groups: Compounds with ether (e.g., ethoxy) or amino linkages (e.g., 3-(pyridin-2-ylamino)propan-1-ol) exhibit distinct electronic properties, which could modulate reactivity in synthetic pathways .

Biological Activity

3-(2-Methylpyrrolidin-2-yl)propan-1-ol, also known as MPPO, is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C₇H₁₅NO

- CAS Number: 1427380-58-2

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of MPPO can be attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

- Cholinesterase Inhibition: Research indicates that compounds similar to MPPO can inhibit cholinesterase enzymes, which play a critical role in neurotransmission by breaking down acetylcholine. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Neuroprotective Effects: Studies have shown that pyrrolidine derivatives can exhibit neuroprotective properties. MPPO may help in protecting neuronal cells from oxidative stress and apoptosis, contributing to its potential therapeutic applications .

- Interaction with Receptors: The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems such as dopamine and serotonin pathways. This interaction could have implications for mood regulation and cognitive function .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study published in Nature Reviews Neuroscience investigated the neuroprotective effects of pyrrolidine derivatives, including MPPO. The findings suggested that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and promoting cell survival pathways .

Case Study: Cholinergic Modulation

In another study focused on cholinergic modulation, researchers evaluated the effects of MPPO on cholinergic signaling in vitro. The results indicated that MPPO significantly increased acetylcholine levels in neuronal cultures, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease .

Safety Profile

While exploring the biological activities of MPPO, safety considerations are paramount. The compound has been classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) based on safety data sheets . Therefore, handling precautions should be observed during laboratory work.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Methylpyrrolidin-2-yl)propan-1-ol in a laboratory setting?

- Methodological Answer: A common approach involves reductive amination or nucleophilic substitution using pyrrolidine derivatives. For example, intermediates like 2-methylpyrrolidine can be reacted with halogenated propanols under controlled pH and temperature. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or reducing agents like sodium borohydride may be employed to stabilize the alcohol group . Reaction optimization should include monitoring by thin-layer chromatography (TLC) and purification via column chromatography.

Q. What safety precautions should be taken when handling this compound in research laboratories?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Ventilation: Ensure adequate airflow to avoid inhalation of vapors.

- Storage: Keep in a cool, dry place away from oxidizers and ignition sources .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm. Compare retention times against certified reference standards .

- GC-MS: Employ a polar column (e.g., DB-WAX) for volatile derivatives. Quantify impurities using internal standards .

Advanced Research Questions

Q. What strategies can be employed to resolve enantiomers of this compound and determine their absolute configuration?

- Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation .

- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) and analyze bond angles/space groups to assign configuration .

- NMR Spectroscopy: Apply Mosher’s method by derivatizing with chiral auxiliaries (e.g., α-methoxy-α-trifluoromethylphenylacetic acid) to analyze diastereomeric shifts .

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches are used to study this?

- Methodological Answer:

- In Vitro Assays: Test enantiomers against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. For example, (S)-enantiomers may show higher affinity due to spatial compatibility with receptor pockets .

- Molecular Docking: Perform computational simulations (e.g., AutoDock Vina) to predict binding modes based on stereochemistry. Validate with mutagenesis studies .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and quantified?

- Methodological Answer:

- Byproducts: Look for unreacted starting materials (e.g., 2-methylpyrrolidine), over-reduction products (e.g., saturated alkanes), or oxidation artifacts (e.g., ketones) .

- LC-HRMS: Use high-resolution mass spectrometry to detect trace impurities. For example, a [M+H]+ ion at m/z 172.17 corresponds to the target compound, while m/z 156.15 may indicate dehydroxylation .

- NMR: Compare H and C spectra with literature data to identify unexpected peaks (e.g., δ 1.4–1.6 ppm for methylpyrrolidine residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.